

# **Application Notes and Protocols for High- Throughput Screening of WDR46 Inhibitors**

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

WDR46 (WD repeat-containing protein 46) is a critical component of the small subunit (SSU) processome, playing an essential role in ribosome biogenesis through its interactions with both proteins and RNA. Dysregulation of ribosome biogenesis is implicated in various diseases, including cancer, making WDR46 an attractive therapeutic target. This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify and validate small molecule inhibitors of WDR46. The screening cascade employs a primary AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) screen to detect disruptors of the WDR46-DDX21 protein-protein interaction, followed by a secondary, orthogonal Fluorescence Polarization (FP) assay to confirm hits by assessing their impact on WDR46's RNA-binding function.

## Introduction

**WDR46** is a nucleolar protein characterized by the presence of WD40 repeats, which mediate protein-protein interactions. It is a core component of the SSU processome, a large ribonucleoprotein complex essential for the maturation of the 40S ribosomal subunit. **WDR46**'s function is dependent on its interactions with other processome components, such as the RNA helicase DDX21, and its ability to bind pre-rRNA.[1][2] The central role of **WDR46** in the highly conserved and essential process of ribosome biogenesis makes it a compelling target for the development of novel therapeutics.[3][4][5][6][7]

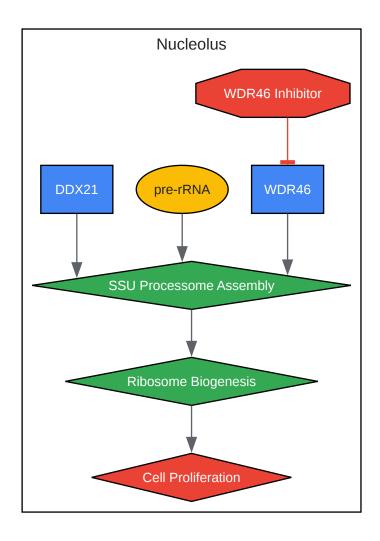


This document outlines a robust HTS strategy to identify novel **WDR46** inhibitors. The primary screen is a biochemical assay targeting the disruption of the **WDR46**-DDX21 interaction. Hits from the primary screen are then subjected to a secondary FP-based assay that measures the inhibition of **WDR46** binding to a specific RNA sequence. This two-tiered approach is designed to identify compounds that modulate **WDR46** function through distinct but complementary mechanisms, thereby increasing the confidence in identified hits and providing initial insights into their mode of action.

## Signaling Pathway and Therapeutic Rationale

**WDR46** is a key scaffolding protein within the SSU processome. Its interaction with the RNA helicase DDX21 is crucial for the proper processing and modification of pre-rRNA.[1][8][9] DDX21 is involved in multiple steps of ribosome biogenesis, and its interaction with **WDR46** is thought to be critical for its recruitment and function within the processome.[10][11] By inhibiting the **WDR46**-DDX21 interaction, small molecules could disrupt the assembly and function of the SSU processome, leading to an arrest of ribosome biogenesis and ultimately inhibiting cell proliferation. This provides a strong rationale for targeting this specific protein-protein interaction in diseases characterized by uncontrolled cell growth, such as cancer.





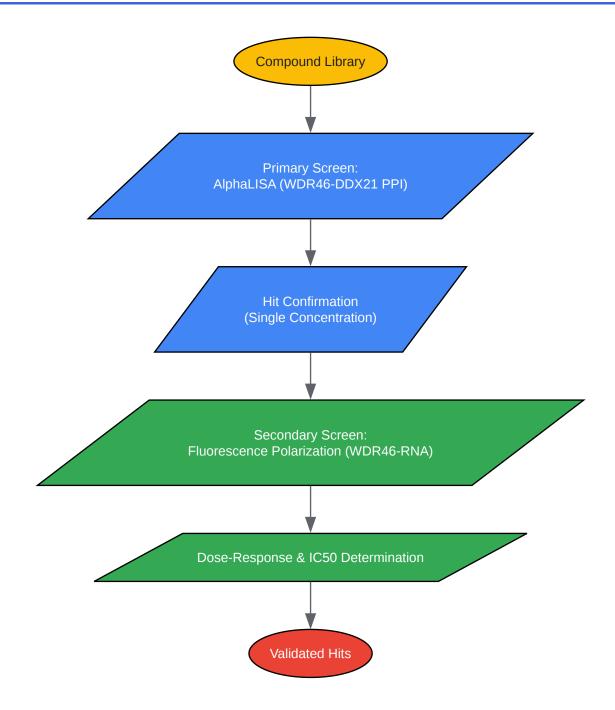
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Figure 1: WDR46's role in ribosome biogenesis.

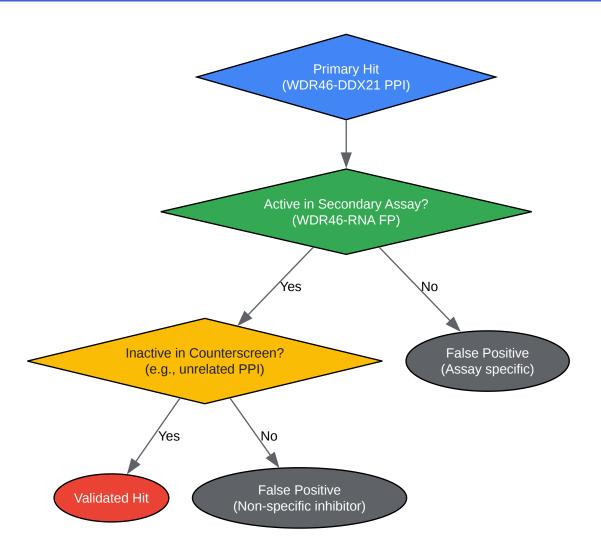
# **Experimental Workflow**

The proposed HTS workflow is a multi-step process designed to efficiently identify and validate **WDR46** inhibitors from a large compound library. The workflow begins with a primary screen of the entire library, followed by confirmation of initial hits, a secondary orthogonal assay, and finally, dose-response studies to determine the potency of the validated hits.









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